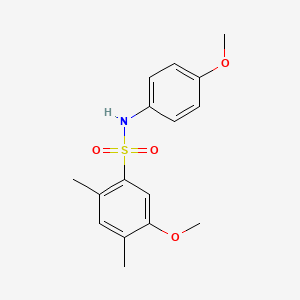
5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide, also known as MMDS, is a synthetic compound that has been extensively studied for its potential use in scientific research. MMDS is a sulfonamide derivative that has been shown to possess a variety of biochemical and physiological effects, making it a useful tool for researchers in a number of fields. In
科学的研究の応用
5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide has been used in a variety of scientific research applications, including as a tool to study the role of sulfonamide derivatives in biological systems. 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. This inhibition has been used to study the physiological effects of carbonic anhydrase inhibition, as well as to develop potential treatments for conditions such as glaucoma and epilepsy.
作用機序
The mechanism of action of 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide is based on its ability to inhibit the activity of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting the activity of carbonic anhydrase, 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide disrupts this process and can lead to changes in acid-base balance in the body. This disruption can have a variety of physiological effects, depending on the specific context in which 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide is used.
Biochemical and Physiological Effects
5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, changes in acid-base balance, and alterations in the activity of other enzymes and signaling pathways. These effects can be used to study a variety of biological processes, including the regulation of blood pressure, the function of the nervous system, and the development of cancer.
実験室実験の利点と制限
One of the key advantages of 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide for lab experiments is its ability to selectively inhibit the activity of carbonic anhydrase. This specificity allows researchers to study the effects of carbonic anhydrase inhibition in a controlled manner, without the confounding effects of other compounds. However, one limitation of 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide is its relatively low potency compared to other carbonic anhydrase inhibitors. This limitation can be overcome by using higher concentrations of 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide or by using other, more potent inhibitors.
将来の方向性
There are a number of future directions for research on 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide, including the development of more potent inhibitors of carbonic anhydrase, the exploration of its effects on other enzymes and signaling pathways, and the investigation of its potential as a therapeutic agent for conditions such as glaucoma and epilepsy. Additionally, the use of 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide in combination with other compounds may provide new insights into the complex interactions between different biochemical pathways in the body.
合成法
The synthesis of 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide involves the reaction of 4-methoxyphenylsulfonyl chloride with 5-methoxy-2,4-dimethylbenzene-1-amine. This reaction results in the formation of 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide, which is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol. The synthesis of 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide is relatively straightforward and can be carried out using standard laboratory techniques.
特性
IUPAC Name |
5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-11-9-12(2)16(10-15(11)21-4)22(18,19)17-13-5-7-14(20-3)8-6-13/h5-10,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGXKDLCNBCLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

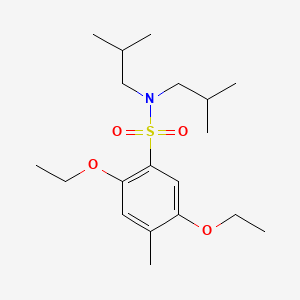
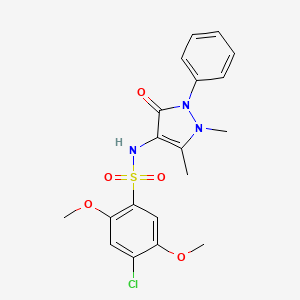


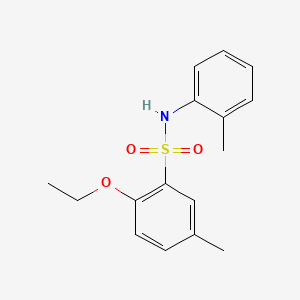
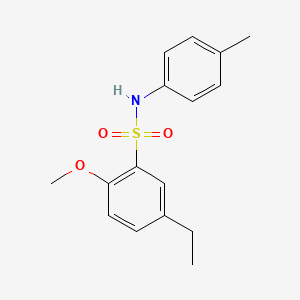




![2H-Spiro[furo[2,3-C]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B7456516.png)


